
Plakortolide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakortolide F is a natural product found in Plakortis halichondrioides and Plakinastrella with data available.
Applications De Recherche Scientifique
Inhibition of Opportunistic Parasitic Infections
Plakortolide F has shown potent inhibitory activity against the protozoan Toxoplasma gondii, which causes opportunistic infections in AIDS patients. This discovery marks Plakortolide F as one of the first marine natural products with such activity (Perry et al., 2001).
Antifungal and Antitumor Properties
Research has identified the cytotoxic properties of Plakortolide F against melanoma and breast tumor cell lines. Additionally, it exhibits moderate antifungal activity against Candida albicans and Aspergillus fumigatus, indicating its potential in cancer and antifungal therapies (Chen et al., 2001).
Insight into Biosynthesis
Studies on the structural and biosynthetic aspects of Plakortolide F have contributed to a deeper understanding of its formation. These insights are crucial for exploring synthetic pathways and potential modifications for therapeutic uses (Yong et al., 2011).
Synthetic Studies
Efforts to synthesize Plakortolide F and its analogs have been a significant area of research. These studies not only help in understanding the compound's structure but also open pathways for large-scale production and potential pharmaceutical applications (Barnych & Vatèle, 2012).
Antimicrobial Activity
Plakortolide F acid, another derivative, has been studied for its strong inhibitory activity against various opportunistic fungal pathogens. This adds another dimension to the compound's potential therapeutic applications, especially in treating fungal infections (Xu et al., 2011).
Propriétés
Nom du produit |
Plakortolide F |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(3R,4aS,7aS)-3-[9-(4-hydroxyphenyl)nonyl]-3,4a-dimethyl-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C23H34O5/c1-22(17-23(2)20(27-28-22)16-21(25)26-23)15-9-7-5-3-4-6-8-10-18-11-13-19(24)14-12-18/h11-14,20,24H,3-10,15-17H2,1-2H3/t20-,22+,23-/m0/s1 |
Clé InChI |
YMCWQAFBJQOYSX-WWNPGLIZSA-N |
SMILES isomérique |
C[C@]1(C[C@]2([C@H](CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |
SMILES canonique |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |
Synonymes |
plakortolide F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



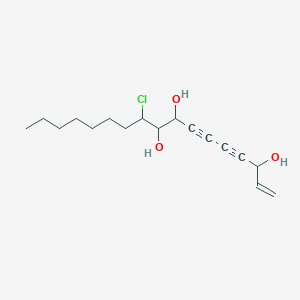
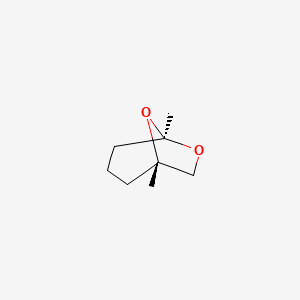

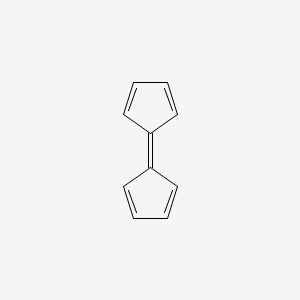

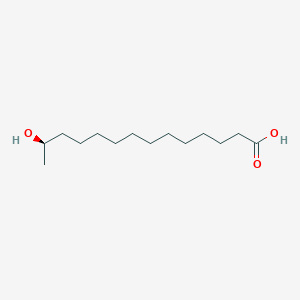
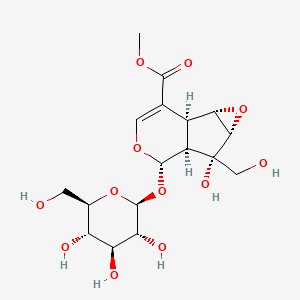

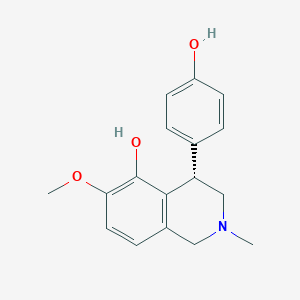
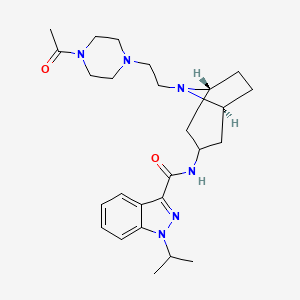
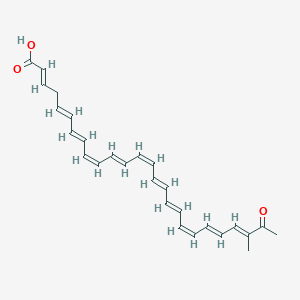
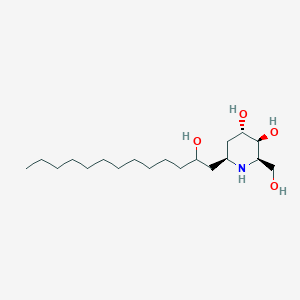
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
